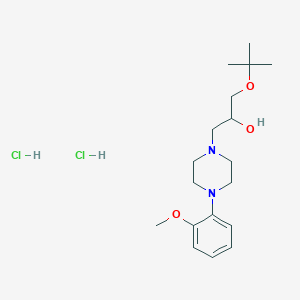
Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a lithium ion coordinated to a 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate typically involves the reaction of tert-butyl alcohol with lithium metal or lithium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference . The general reaction scheme is as follows:
tert-Butyl alcohol+Lithium metal→Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques, such as continuous flow reactors and automated synthesis systems. These methods ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lithium salts.
Reduction: It can be reduced to form lithium alkoxides.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions include various lithium salts, lithium alkoxides, and substituted lithium compounds .
Scientific Research Applications
Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a tool for studying lithium’s effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases.
Industry: Utilized in the production of advanced materials, such as lithium-ion batteries and specialty chemicals
Mechanism of Action
The mechanism of action of lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate involves its interaction with various molecular targets and pathways. In biological systems, lithium ions are known to modulate neurotransmitter release, inhibit glycogen synthase kinase-3 (GSK-3), and affect inositol phosphate metabolism. These actions contribute to its therapeutic effects in mood stabilization and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Lithium tert-butoxide: A similar compound used as a strong base in organic synthesis.
Sodium tert-butoxide: Another tert-butoxide compound with similar reactivity but different cation.
Potassium tert-butoxide: Similar to lithium tert-butoxide but with potassium as the cation.
Uniqueness
Lithium(1+) ion 5-(tert-butoxy)-4-hydroxy-5-oxopentanoate is unique due to its specific structure and the presence of both lithium and tert-butoxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
lithium;4-hydroxy-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5.Li/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6,10H,4-5H2,1-3H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQLCJGCSWMQKK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)C(CCC(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15LiO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2754691.png)
![N-(2-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2754694.png)
![3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2754695.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2754696.png)

![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2754698.png)

![N-[(2,5-dimethylfuran-3-yl)methyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2754704.png)



![N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2754708.png)
![5-bromo-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2754710.png)
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2754713.png)
